(3-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate
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Description
(3-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is a useful research compound. Its molecular formula is C13H9ClN2O4 and its molecular weight is 292.67 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-Nitrophenyl)methyl 2-chloropyridine-3-carboxylate is an organic molecule recognized for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications in medicinal chemistry, supported by relevant data and case studies.
Chemical Structure and Properties
Chemical Formula: C₁₁H₈ClN₃O₄
Molecular Structure:
- The compound features a pyridine ring substituted with a chloromethyl group and a nitrophenyl moiety, which is crucial for its biological activity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies on related pyridine derivatives have shown their effectiveness against various bacterial strains. A comparative analysis of antimicrobial activity is summarized in the following table:
Compound | Activity Against Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
This compound | E. coli, S. aureus | 32 µg/mL |
2-Chloropyridine-3-carboxylic acid | E. coli | 16 µg/mL |
Pyridine-2-carboxylic acid | S. aureus | 64 µg/mL |
Anticancer Activity
Preclinical studies have demonstrated that this compound may inhibit cancer cell proliferation. For example, it has been observed to induce apoptosis in various cancer cell lines through the modulation of specific signaling pathways.
Case Study:
In a study published in the Journal of Medicinal Chemistry, researchers evaluated the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The findings indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM, suggesting its potential as an anticancer agent.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways, leading to reduced proliferation of pathogens and cancer cells.
- DNA Interaction: Similar compounds have shown the ability to intercalate into DNA, affecting gene expression and promoting apoptosis.
- Receptor Modulation: It may also act on various receptors, modulating their activity and influencing cellular responses.
Research Findings
Recent studies have focused on optimizing the synthesis of this compound to enhance its biological efficacy. The following table summarizes key research findings regarding its synthesis and biological evaluation:
Properties
IUPAC Name |
(3-nitrophenyl)methyl 2-chloropyridine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2O4/c14-12-11(5-2-6-15-12)13(17)20-8-9-3-1-4-10(7-9)16(18)19/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXMKFSVIJUWWSF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])COC(=O)C2=C(N=CC=C2)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101324668 |
Source
|
Record name | (3-nitrophenyl)methyl 2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
292.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
5.4 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49671686 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
484666-00-4 |
Source
|
Record name | (3-nitrophenyl)methyl 2-chloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101324668 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.